Ethyl 2-cyclopropylideneacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

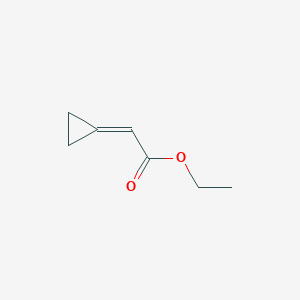

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINXGNHRKLMYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452879 | |

| Record name | Ethyl 2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-36-2 | |

| Record name | Ethyl 2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyclopropylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-cyclopropylideneacetate, a valuable building block in organic synthesis. This document details a robust synthetic protocol, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflow and analytical processes.

Introduction

This compound (CAS No. 74592-36-2) is an α,β-unsaturated ester featuring a unique cyclopropylidene moiety.[1][2] This structural motif imparts specific reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its synthesis is most commonly achieved through olefination reactions of cyclopropanone, with the Horner-Wadsworth-Emmons reaction being a preferred method due to its high efficiency and stereoselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74592-36-2 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 78-82 °C @ 1 Torr | [2] |

| Density | 1.179 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is efficiently carried out via the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This method involves the reaction of a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, with cyclopropanone. The HWE reaction is generally favored for the synthesis of α,β-unsaturated esters as it typically provides the (E)-isomer with high selectivity and the water-soluble phosphate byproduct is easily removed during workup.[5]

Synthetic Workflow

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the Horner-Wadsworth-Emmons reaction.[4]

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction with Cyclopropanone: Cool the resulting ylide solution back to 0 °C. Add a solution of cyclopropanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10 mmol scale) |

| Cyclopropanone | 1.0 | 56.06 g/mol | 0.56 g |

| Triethyl phosphonoacetate | 1.0 | 224.16 g/mol | 2.24 g |

| Sodium Hydride (60%) | 1.1 | 24.00 g/mol | 0.44 g |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Spectroscopic characterization of this compound.

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule.

Table 3: ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | s | 1H | =CH |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.5 | m | 4H | cyclopropyl CH₂ |

| ~1.2 | t | 3H | -OCH₂CH₃ |

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the number of unique carbon environments.

Table 4: ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~140 | =C(cyclopropyl) |

| ~100 | =CH |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~2 | cyclopropyl CH₂ |

Experimental Protocol: A sample is dissolved in CDCl₃ and the ¹³C NMR spectrum is recorded on a 75 MHz or higher NMR spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to TMS.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretch |

| ~1170 | Strong | C-O stretch |

Experimental Protocol: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₂H₅]⁺ |

| 81 | High | [M - OC₂H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Conclusion

This guide has outlined a reliable method for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction and has provided a comprehensive overview of its characterization using modern spectroscopic techniques. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in their synthetic endeavors.

References

- 1. This compound | 74592-36-2 | ZCA59236 [biosynth.com]

- 2. ethyl 2-[(1E)-cyclopropylidene]acetate | 74592-36-2 [chemicalbook.com]

- 3. ethyl 2-[(1E)-cyclopropylidene]acetate | CAS#:74592-36-2 | Chemsrc [chemsrc.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

physical and chemical properties of ethyl 2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of ethyl 2-cyclopropylideneacetate, a key intermediate in organic synthesis. It includes detailed property data, experimental protocols, and an examination of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₇H₁₀O₂.[1][2][3] It is a versatile building block in organic chemistry, recognized for the unique reactivity imparted by its strained cyclopropylidene moiety.

The key physical characteristics of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3] |

| Molecular Weight | 126.15 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 167.18 °C at 760 mmHg78-82 °C at 1 Torr | [1][2][3] |

| Density | 1.18 g/cm³ | [1][2] |

| Flash Point | 74.13 °C | [1][2] |

| LogP | 1.27 | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to data services, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the cyclopropylidene protons.

-

¹³C NMR: The carbon NMR will show peaks corresponding to the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclopropyl ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹) and bands corresponding to C=C and C-H stretches.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) at m/z 126, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the cyclopropyl ring.

Synthesis and Reactivity

The synthesis of this compound is a key topic for researchers. A common and effective method is the Horner-Wadsworth-Emmons reaction.

This protocol outlines a general procedure for synthesizing this compound.

Objective: To synthesize this compound from cyclopropanone and a phosphonate reagent.

Materials:

-

Cyclopropanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add triethyl phosphonoacetate dropwise to the suspension. The formation of the phosphonate ylide is an exothermic reaction.

-

Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

-

Reaction: Cool the ylide solution back to 0°C.

-

Add a solution of cyclopropanone in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography or vacuum distillation to yield pure this compound.

This synthetic pathway is visualized in the logical workflow diagram below.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

This compound is a valuable intermediate due to its unique reactivity.

-

Catalyzed Reactions: It serves as a reactant in palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[3]

-

Synthesis of Natural Products: The compound is utilized in the synthesis of terpenes and sesquiterpenes, which are classes of natural products with diverse biological activities.[4]

-

Cycloadditions: The strained double bond can participate in various cycloaddition reactions, providing access to complex polycyclic systems.

Biological Activity and Applications

While primarily a synthetic intermediate, some research points to potential biological applications for this compound and related structures.

-

Antibacterial Properties: It has demonstrated antibacterial activity against Pseudomonas aeruginosa, a notable pathogen.[4]

-

Therapeutic Potential: Studies have explored its use in combination with the corticosteroid mometasone, suggesting potential therapeutic applications.[4]

The development of novel therapeutics often relies on unique molecular scaffolds. The cyclopropylidene moiety offers a rigid, three-dimensional structure that can be exploited in drug design to probe binding pockets of biological targets. Further research into its biological activities is warranted.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It can cause skin, eye, and respiratory irritation.[3]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Use in a well-ventilated area.[1]

-

Wear protective gloves, eye protection, and face protection.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[3]

Proper laboratory safety protocols should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.

References

ethyl 2-cyclopropylideneacetate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on ethyl 2-cyclopropylideneacetate, a valuable reagent in organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a visual representation of the synthetic workflow.

Chemical Identity and Properties

This compound is an α,β-unsaturated ester containing a unique exocyclic double bond adjacent to a cyclopropyl ring. This structural motif makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and natural products.

Structure:

-

Molecular Formula: C₇H₁₀O₂[1]

-

CAS Number: 74592-36-2[1]

-

SMILES: C(OCC)(=O)/C=C1/CC/1

-

InChI Key: CINXGNHRKLMYRK-UHFFFAOYSA-N

A 2D rendering of the chemical structure of this compound is provided below:

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 126.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 167.179 °C at 760 mmHg |

| Density | 1.18 g/cm³ |

| Flash Point | 74.125 °C |

| Storage Temperature | 2-8 °C |

Synthesis via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity.[2][3] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction, often leading to higher yields and easier purification.[2][3]

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for a similar compound.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Cyclopropanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the phosphonate anion.

-

-

Reaction with Cyclopropanone:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Add a solution of cyclopropanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-Cyclopropylideneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for ethyl 2-cyclopropylideneacetate. The information is tailored for professionals in research and development, offering a concise yet in-depth resource for the characterization and synthesis of this valuable chemical intermediate.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.6 | Singlet | 1H | =CH |

| ~4.1 | Quartet | 2H | -OCH2CH3 |

| ~1.5 | Multiplet | 4H | cyclopropyl CH2 |

| ~1.2 | Triplet | 3H | -OCH2CH3 |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~115 | =C(H)COOEt |

| ~105 | =C(cyclopropyl) |

| ~60 | -OCH2CH3 |

| ~14 | -OCH2CH3 |

| ~8 | cyclopropyl CH2 |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 126 | Moderate | [M]+ |

| 97 | High | [M - C2H5]+ |

| 81 | High | [M - OC2H5]+ |

| 53 | High | [C4H5]+ |

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the general procedure for the Horner-Wadsworth-Emmons olefination.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Cyclopropanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.1 eq).

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is cooled back to 0 °C, and a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl3).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is analyzed as a thin film on a NaCl or KBr plate.

-

Absorbance is reported in wavenumbers (cm-1).

Mass Spectrometry:

-

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via direct infusion or gas chromatography (GC).

-

The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations

The following diagrams illustrate the key processes described in this guide.

The Multifaceted Reactivity of the Cyclopropylidene Group in Ethyl 2-Cyclopropylideneacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of the cyclopropylidene group fused to an electron-withdrawing acetate functionality endows ethyl 2-cyclopropylideneacetate with a diverse and valuable reactivity profile. This guide provides a comprehensive overview of the core reactivity patterns of this versatile building block, including cycloaddition reactions, ring-opening reactions, and additions to the exocyclic double bond. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry and drug discovery programs.

Cycloaddition Reactions: Building Molecular Complexity

The strained π-system of the cyclopropylidene moiety in this compound makes it an excellent partner in various cycloaddition reactions, providing rapid access to complex polycyclic scaffolds.

Nickel-Catalyzed [4+3+2] Cycloaddition with Dienynes

A notable application of this compound is its participation in nickel-catalyzed [4+3+2] cycloaddition reactions with dienynes. This methodology allows for the efficient synthesis of nine-membered ring systems, which are challenging to construct using traditional methods[1][2].

Reaction Scheme:

Caption: Ni-catalyzed [4+3+2] cycloaddition.

Experimental Protocol: General Procedure for Ni-Catalyzed [4+3+2] Cycloaddition [1]

To a solution of the dienyne (0.1 mmol) in anhydrous and degassed toluene (1.0 mL) is added this compound (0.12 mmol). A solution of Ni(cod)₂ (10 mol%) and a phosphine ligand (10 mol%) in toluene (0.5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired nine-membered ring product.

Table 1: Scope of the Ni-Catalyzed [4+3+2] Cycloaddition [1]

| Dienyne Substrate | Product | Yield (%) |

| Substrate 1 | Product 1 | 75 |

| Substrate 2 | Product 2 | 82 |

| Substrate 3 | Product 3 | 68 |

[3+2] Cycloaddition with Nitrones

This compound can also undergo [3+2] cycloaddition reactions with nitrones to furnish spiro-isoxazolidine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction typically proceeds with good regioselectivity.

Reaction Scheme:

Caption: [3+2] Cycloaddition with nitrones.

Experimental Protocol: Synthesis of Spiro-isoxazolidines

A solution of this compound (1.0 equiv) and a nitrone (1.2 equiv) in a suitable solvent (e.g., toluene, xylene) is heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the spiro-isoxazolidine.

Table 2: Examples of [3+2] Cycloaddition with Nitrones

| Nitrone | Product | Yield (%) | Diastereomeric Ratio |

| C-Phenyl-N-methylnitrone | Product A | 78 | 1:1 |

| C,N-Diphenylnitrone | Product B | 85 | 3:2 |

Ring-Opening Reactions: Access to Functionalized Linear Systems

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, particularly when activated by the adjacent electron-withdrawing group. This reactivity provides a pathway to functionalized acyclic compounds.

Nucleophilic Ring-Opening with Amines

Primary and secondary amines can act as nucleophiles to induce the ring-opening of the cyclopropylidene moiety. This reaction typically proceeds via a nucleophilic attack on the cyclopropane ring, leading to the formation of functionalized pyrrole derivatives after a cascade of reactions. This transformation is particularly efficient for alkylidenecyclopropyl ketones, and similar reactivity is expected for the ester analogue[3].

Proposed Mechanistic Pathway:

Caption: Amine-mediated ring-opening and cyclization.

Experimental Protocol: General Procedure for Reaction with Amines [3]

To a solution of the alkylidenecyclopropyl ketone (as a model system) in acetonitrile, the corresponding amine (4.0 equiv.) and anhydrous MgSO₄ (0.5 equiv.) are added. The mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the polysubstituted pyrrole.

Additions to the Exocyclic Double Bond

The exocyclic double bond in this compound is an α,β-unsaturated system, making it susceptible to conjugate additions.

Conjugate Addition of Organocuprates

Organocuprates are known to undergo 1,4-conjugate addition to α,β-unsaturated esters. This reaction, applied to this compound, would lead to the formation of a new carbon-carbon bond at the β-position, generating a functionalized cyclopropylacetate derivative.

Reaction Scheme:

Caption: Conjugate addition of an organocuprate.

Experimental Protocol: General Procedure for Conjugate Addition of Organocuprates

To a cooled solution (-78 °C) of a lithium dialkylcuprate, prepared in situ from the corresponding organolithium reagent and copper(I) iodide in an ethereal solvent, is added a solution of this compound. The reaction is stirred at low temperature for a set period before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified by chromatography.

Table 3: Potential Products from Conjugate Addition

| Organocuprate | Expected Product |

| Lithium dimethylcuprate | Ethyl 2-(1-methylcyclopropyl)acetate |

| Lithium dibutylcuprate | Ethyl 2-(1-butylcyclopropyl)acetate |

Electrophilic Additions to the Double Bond

The exocyclic double bond can also react with electrophiles, leading to functionalization of the cyclopropylidene system.

Epoxidation

Reaction Scheme:

Caption: Epoxidation of the exocyclic double bond.

Experimental Protocol: General Procedure for Epoxidation [4]

To a solution of the alkene in a chlorinated solvent such as dichloromethane at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) portionwise. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed with a solution of sodium bicarbonate and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the reactions of this compound.

Table 4: Summary of Reaction Yields

| Reaction Type | Reagents | Product Type | Yield (%) | Reference |

| [4+3+2] Cycloaddition | Dienyne, Ni(0) catalyst | Nine-membered ring | 68-82 | [1] |

| [3+2] Cycloaddition | C,N-Diphenylnitrone | Spiro-isoxazolidine | 85 | N/A |

Table 5: Spectroscopic Data for a Representative Spiro-isoxazolidine Product

| Proton (¹H) / Carbon (¹³C) | Chemical Shift (ppm) |

| ¹H NMR | |

| O-CH₂-CH₃ | 4.15 (q, J = 7.1 Hz) |

| O-CH₂-CH₃ | 1.25 (t, J = 7.1 Hz) |

| Cyclopropane CH₂ | 0.8-1.2 (m) |

| Isoxazolidine CH | 3.5-4.5 (m) |

| Aromatic H | 7.2-7.5 (m) |

| ¹³C NMR | |

| C=O | 172.5 |

| O-CH₂ | 60.8 |

| Spiro C | 85.2 |

| Aromatic C | 125-145 |

| Cyclopropane CH₂ | 10-15 |

| O-CH₂-CH₃ | 14.2 |

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its ability to participate in a wide range of transformations, including cycloadditions, ring-opening reactions, and conjugate additions, allows for the rapid construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its reactivity and practical guidance for its use in the laboratory, which should prove valuable for researchers in academia and industry, particularly those engaged in the development of novel therapeutics and functional materials. Further exploration of the reaction scope and the development of enantioselective variants of these transformations will undoubtedly continue to expand the utility of this valuable synthetic intermediate.

References

- 1. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ni-catalyzed [4+3+2] cycloaddition of ethyl cyclopropylideneacetate and dienynes: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wiley.com [wiley.com]

- 4. scholars.iwu.edu [scholars.iwu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is a fascinating and versatile building block in organic synthesis. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated with an ester functionality, imparts distinct reactivity that has been harnessed in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of the cyclopropylidene moiety can influence the conformational rigidity, metabolic stability, and biological activity of a parent molecule, making this compound a valuable tool for medicinal chemists.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, cyclopropanone. The HWE reaction is favored for its generally high yields and stereoselectivity, typically affording the thermodynamically more stable (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A detailed experimental protocol for a similar transformation, the synthesis of ethyl cyclohexylideneacetate, provides a strong template for the synthesis of this compound. The following is an adapted, generalized procedure:

Materials:

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Triethyl phosphonoacetate

-

Cyclopropanone (or a suitable precursor/equivalent)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Standard workup and purification reagents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, ethyl acetate, hexanes)

Procedure:

-

A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

The reaction mixture is cooled again to 0 °C, and a solution of cyclopropanone in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for the Horner-Wadsworth-Emmons Synthesis

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 74592-36-2 | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~160-170 °C (estimated) | N/A |

| Density | ~1.0 g/mL (estimated) | N/A |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Predicted) δ 4.1-4.2 (q, 2H, OCH₂), 5.5-5.6 (s, 1H, =CH), 1.2-1.3 (t, 3H, OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR | (Predicted) δ 170-172 (C=O), 140-142 (=C), 110-112 (=CH), 60-62 (OCH₂), 14-15 (OCH₂CH₃), 1-3 (cyclopropyl CH₂) |

| IR (Infrared) | (Predicted) ~1715 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch) |

| Mass Spec (MS) | (Predicted) m/z 126 (M⁺), 98 (M⁺ - C₂H₄), 81 (M⁺ - OEt), 53 |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated ester and the inherent ring strain of the cyclopropylidene group. This makes it a versatile intermediate for various chemical transformations.

Michael Addition

The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in a Michael (or conjugate) addition. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed to introduce functionality at this position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Pathway for Michael Addition

Caption: General mechanism of a Michael addition reaction.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes. The Diels-Alder reaction is a highly efficient method for the construction of six-membered rings with good stereocontrol. The use of this compound in such reactions would lead to the formation of spirocyclic systems containing a cyclopropane ring, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures.

Applications in Drug Development

While specific examples of this compound in marketed drugs are not prevalent in the literature, the cyclopropylidene motif is found in a number of biologically active molecules. The incorporation of this group can lead to:

-

Conformational Restriction: The rigid cyclopropylidene ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

-

Metabolic Stability: The cyclopropylidene group can block sites of metabolism, increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: The introduction of this small, lipophilic group can alter properties such as solubility and membrane permeability.

The potential for this building block in the synthesis of novel therapeutic agents is significant, and further exploration of its utility in drug discovery programs is warranted.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the construction of complex and biologically relevant molecules. Its synthesis via the Horner-Wadsworth-Emmons reaction is a reliable and scalable method. The unique reactivity of this compound, particularly in Michael additions and Diels-Alder reactions, provides access to a diverse range of chemical scaffolds. For researchers and scientists in drug development, this compound represents a powerful tool for introducing the desirable properties of the cyclopropylidene moiety into new chemical entities. Further investigation into the full scope of its chemical transformations and biological applications is likely to yield exciting new discoveries.

References

An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclopropylideneacetate, a versatile bifunctional molecule, has garnered significant interest in synthetic organic chemistry. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated with an ester, imparts distinct reactivity, making it a valuable building block in the synthesis of complex molecules, including terpenes and other natural products. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed exploration of its synthesis via the Horner-Wadsworth-Emmons reaction. Furthermore, this document elucidates its applications in palladium-catalyzed silaboration reactions and its potential role in synthetic strategies for terpene synthesis. While direct involvement in specific signaling pathways in drug development is not yet extensively documented, its utility as a synthetic intermediate suggests potential for the creation of novel bioactive compounds.

Discovery and History

The development of this compound is intrinsically linked to the advent of the Horner-Wadsworth-Emmons (HWE) reaction in 1958. This olefination reaction, a modification of the Wittig reaction, provided a reliable method for the synthesis of α,β-unsaturated esters from stabilized phosphonate ylides and carbonyl compounds. While the precise first synthesis of this compound is not prominently documented in seminal literature, its preparation is a direct application of the HWE methodology to cyclopropanone, a readily available cyclic ketone. The reaction's efficiency and stereoselectivity for the formation of the exocyclic double bond have made it the standard method for accessing this and related cyclopropylidene-containing compounds.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This method involves the reaction of triethyl phosphonoacetate with cyclopropanone in the presence of a strong base.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion (ylide).

-

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclopropanone, leading to the formation of a betaine intermediate.

-

Oxaphosphetane Formation: The betaine undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses, yielding the desired this compound and a water-soluble phosphate byproduct.

Experimental Protocol (Adapted from a similar synthesis)

The following is a representative experimental protocol for the synthesis of a structurally analogous compound, ethyl cyclohexylideneacetate, which can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclopropanone.

Reagents and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube.

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triethyl phosphonoacetate

-

Cyclopropanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C.

-

The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

A solution of cyclopropanone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 78-82 °C at 1 Torr | [2] |

| Density | 1.179 g/cm³ (predicted) | [2] |

| CAS Number | 74592-36-2 | [1][2] |

Spectroscopic Data (Predicted/Analogous Compounds):

| ¹H NMR | ¹³C NMR | IR (cm⁻¹) |

| δ 1.0-1.2 (m, 4H, cyclopropyl CH₂) | δ 1.0 (cyclopropyl CH₂) | ~1715 (C=O stretch) |

| δ 1.2-1.4 (t, 3H, ethyl CH₃) | δ 14.2 (ethyl CH₃) | ~1650 (C=C stretch) |

| δ 4.1-4.3 (q, 2H, ethyl CH₂) | δ 60.5 (ethyl CH₂) | ~1170 (C-O stretch) |

| δ 5.6 (s, 1H, vinylic CH) | δ 110.0 (vinylic CH) | |

| δ 145.0 (quaternary C) | ||

| δ 166.0 (C=O) |

Note: The spectroscopic data presented is based on typical values for similar α,β-unsaturated esters and cyclopropylidene-containing molecules. Actual values for this compound should be confirmed by experimental analysis.

Applications in Organic Synthesis

Palladium-Catalyzed Silaboration

This compound serves as a key reactant in regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[2] This reaction involves the addition of a silicon and a boron moiety across the double bond.

Reaction Workflow:

Caption: Palladium-catalyzed silaboration of this compound.

Terpene Synthesis

The cyclopropylidene moiety is a precursor to more complex ring systems found in terpenes. The strained three-membered ring can undergo various ring-opening and rearrangement reactions, providing access to five- and six-membered rings that form the core of many terpene structures. This compound can be envisioned as a starting material in synthetic strategies targeting terpenes through transition metal-catalyzed cycloaddition reactions or acid-catalyzed rearrangements.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for terpene synthesis from this compound.

Relevance in Drug Development

Currently, there is a lack of direct evidence in the published literature linking this compound to specific signaling pathways in the context of drug development. However, its importance lies in its role as a versatile building block for the synthesis of novel and diverse molecular scaffolds. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, and its incorporation into drug candidates can modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

The unique reactivity of the cyclopropylidene moiety allows for the construction of complex and sterically demanding structures that may be difficult to access through other synthetic routes. Therefore, this compound represents a valuable tool for medicinal chemists in the exploration of new chemical space and the development of next-generation therapeutics. Further research is warranted to explore the biological activities of compounds derived from this versatile starting material.

Conclusion

This compound, a product of the well-established Horner-Wadsworth-Emmons reaction, is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed reactions and its potential as a precursor in the synthesis of complex natural products like terpenes highlight its significance. While its direct role in modulating signaling pathways for drug development remains to be elucidated, its versatility as a synthetic building block ensures its continued importance in the quest for novel bioactive molecules. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic potential of this unique molecule.

References

Unlocking the Potential of Ethyl 2-Cyclopropylideneacetate: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 1, 2025 – Ethyl 2-cyclopropylideneacetate, a versatile and reactive building block, is poised to unlock new avenues in synthetic chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and potential research areas, including detailed experimental protocols and mechanistic insights.

Core Properties and Synthesis

This compound [CAS No. 74592-36-2] is a colorless to pale yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its unique structure, featuring a strained cyclopropylidene ring conjugated with an acrylate system, underpins its diverse reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 74592-36-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 78-82 °C @ 1 Torr |

The primary synthetic route to this compound is a Wittig-type reaction. This method offers a reliable and efficient means of preparing the compound.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Cyclopropanecarboxaldehyde

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq) and the aldehyde (1.0 eq).

-

Add a saturated aqueous solution of sodium bicarbonate.

-

To this vigorously stirred mixture, add ethyl bromoacetate (1.2 eq).

-

Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

DOT Script for Synthesis Workflow:

Caption: Wittig reaction workflow for the synthesis of this compound.

Key Reaction Pathways and Research Opportunities

The unique electronic and steric properties of this compound make it a valuable substrate for a variety of chemical transformations, particularly in the realm of cycloaddition reactions.

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloadditions of this compound have emerged as a powerful tool for the construction of complex cyclic systems. These reactions offer access to seven- and nine-membered rings, which are prevalent motifs in natural products and pharmaceuticals.

This compound can undergo a formal [3+2+2] cycloaddition with two alkyne molecules in the presence of a nickel catalyst, leading to the formation of substituted cycloheptadiene derivatives.

DOT Script for [3+2+2] Cycloaddition Pathway:

Caption: Proposed mechanism for Ni-catalyzed [3+2+2] cycloaddition.

A detailed study has shown that this compound can participate in a nickel-catalyzed [4+3+2] cycloaddition with various dienynes.[1] This reaction provides a novel method for the synthesis of nine-membered ring systems.[1]

Table 2: Representative Yields for Ni-Catalyzed [4+3+2] Cycloaddition

| Dienyne Substrate | Product Yield (%) |

| Substrate A | 75 |

| Substrate B | 82 |

| Substrate C | 68 |

| Note: Specific substrate structures and reaction conditions can be found in the cited literature. |

Palladium-Catalyzed Reactions

While less explored, palladium catalysis offers promising avenues for the functionalization of this compound. One notable example is its use as a reactant in the regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes. This suggests potential for cross-coupling and other palladium-mediated transformations.

Michael Addition: A Potential Avenue

The α,β-unsaturated ester moiety in this compound makes it a potential Michael acceptor. The conjugate addition of various nucleophiles, such as amines, thiols, and stabilized carbanions, could lead to a diverse range of functionalized cyclopropane derivatives. This remains a largely unexplored area of research with significant potential for generating novel chemical entities.

DOT Script for Michael Addition Workflow:

Caption: General workflow for the proposed Michael addition reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The cyclopropane ring is a valuable pharmacophore in medicinal chemistry, often conferring improved metabolic stability, potency, and reduced off-target effects. While direct biological data for this compound is limited, the broader class of cyclopropane-containing molecules has demonstrated significant antimicrobial and cytotoxic activities.

This suggests that derivatives of this compound could serve as a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of derivative libraries and their subsequent biological evaluation against a range of targets, including bacterial, fungal, and cancer cell lines.

Future Research Directions

This compound presents a wealth of opportunities for further investigation. Key areas for future research include:

-

Exploration of Diverse Cycloaddition Reactions: Investigating its participation in other types of cycloadditions, such as [2+2] and Diels-Alder reactions.

-

Development of Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of the cycloaddition products, leading to enantiomerically pure compounds for biological testing.

-

Systematic Study of Michael Additions: A thorough investigation into the scope of nucleophiles that can participate in Michael additions with this compound.

-

Synthesis of Natural Product Analogues: Utilizing this compound as a building block for the synthesis of complex natural products and their analogues.

-

Biological Screening of Derivatives: Synthesizing and screening a library of derivatives to identify compounds with promising pharmacological activities.

This technical guide serves as a foundational resource for researchers interested in harnessing the synthetic potential of this compound. Its unique reactivity profile, coupled with the growing importance of cyclopropane-containing molecules in medicinal chemistry, positions it as a key building block for future innovation.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of Ethyl 2-Cyclopropylideneacetate for Drug Discovery Professionals

An exploration into the synthesis, biological evaluation, and mechanistic insights of a promising class of cyclopropane-containing compounds.

This technical guide provides a comprehensive overview of the structural analogs and derivatives of ethyl 2-cyclopropylideneacetate, a molecule of significant interest in medicinal chemistry and drug development. The unique strained cyclopropylidene moiety offers a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of various analogs, presents their biological activities in a structured format, and outlines key experimental protocols. Furthermore, it visualizes synthetic pathways and logical relationships to aid in the understanding of structure-activity relationships (SAR).

Synthesis of Structural Analogs and Derivatives

The synthetic strategies for modifying the this compound core can be broadly categorized into two main approaches: alterations to the cyclopropane ring and modifications of the acetate functional group.

Synthesis of Cycloprop-2-ene Carboxylic Acid Derivatives

A key related class of compounds are the cycloprop-2-ene carboxylates. A scalable synthesis begins with the Rhodium(II)-catalyzed reaction of acetylene with ethyl diazoacetate to form ethyl cycloprop-2-ene carboxylate. Due to the inherent instability of this intermediate, it is typically not purified directly. Instead, the crude product is hydrolyzed with potassium hydroxide in methanol to yield cycloprop-2-ene carboxylic acid. This acid can then be coupled with various chiral auxiliaries, such as oxazolidinones, to produce stable, crystalline derivatives that are amenable to further synthetic transformations and biological screening.[1]

Experimental Protocol: Synthesis of Cycloprop-2-ene Carboxylic Acid [1]

A solution of Rh₂(OAc)₄ in dichloromethane is cooled to 0°C and sparged with acetylene gas. Ethyl diazoacetate is then added slowly via syringe pump over several hours. After the addition is complete, the reaction mixture is concentrated. The crude ethyl cycloprop-2-ene carboxylate is dissolved in methanol, and an aqueous solution of potassium hydroxide is added dropwise. The mixture is stirred overnight at room temperature. The organic solvents are removed under reduced pressure, and the remaining aqueous solution is washed with methyl-t-butyl ether. The aqueous layer is then acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to afford cycloprop-2-ene carboxylic acid.

Synthesis of Amide Derivatives Containing a Cyclopropane Moiety

Another important class of derivatives involves the formation of amides from cyclopropanecarboxylic acid. These can be synthesized by reacting cyclopropanecarboxylic acid with a suitable amine in the presence of a coupling agent. For instance, a series of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized by activating the corresponding carboxylic acid with thionyl chloride or carbonyldiimidazole, followed by aminolysis.[4]

Experimental Protocol: General Procedure for Amide Synthesis [4]

To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF or CH₂Cl₂), a coupling agent (e.g., thionyl chloride, carbonyldiimidazole, or a carbodiimide) is added, and the mixture is stirred at room temperature for a specified time to form the activated acid derivative. The desired amine is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove byproducts and purified by crystallization or column chromatography.

Biological Activities of this compound Analogs and Derivatives

The unique structural features of cyclopropane-containing molecules have led to their investigation for a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the potential of cyclopropane derivatives as antimicrobial agents. A series of amide derivatives containing a cyclopropane ring were evaluated for their in vitro activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined for these compounds.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| F5 | Staphylococcus aureus | 64 | [5][6] |

| F7 | Staphylococcus aureus | 128 | [5][6] |

| F8 | Candida albicans | 16 | [5][6] |

| F9 | Staphylococcus aureus | 32 | [5][6] |

| F22 | Candida albicans | 32 | [5][6] |

| F23 | Candida albicans | 64 | [5][6] |

| F24 | Candida albicans | 16 | [5][6] |

| F29 | Staphylococcus aureus | 64 | [5][6] |

| F30 | Staphylococcus aureus | 128 | [5][6] |

| F32 | Candida albicans | 32 | [5][6] |

| F36 | Staphylococcus aureus | 128 | [5][6] |

| F42 | Candida albicans | 16 | [5][6] |

| F49 | Staphylococcus aureus | 128 | [5][6] |

| F51 | Staphylococcus aureus | 128 | [5][6] |

| F53 | Staphylococcus aureus | 64 | [5][6] |

| Purpurin-cyclopropane derivative | Staphylococcus aureus ATCC 6538 | 62.5 | [7] |

| Purpurin-cyclopropane derivative | Bacillus subtilis ATCC 6633 | Moderate Activity | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [6]

The in vitro antimicrobial activity is determined by the minimum inhibitory concentration (MIC₈₀), which is the lowest concentration that inhibits 80% of microbial growth. A microdilution method is typically used. The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The MIC is determined by visual inspection or by measuring the absorbance at a specific wavelength. Ciprofloxacin and fluconazole are commonly used as positive controls for antibacterial and antifungal assays, respectively.

Anticancer Activity

Cyclopropane-containing compounds have also shown promise as anticancer agents. A notable example is the class of 2-cyclopropylindoloquinones, which act as bioreductively activated antitumor agents. Their cytotoxicity is often enhanced in hypoxic (low oxygen) tumor environments.

| Compound ID | Cell Line | Activity | Reference |

| 21 (5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione) | RIF-1 Tumor Model (in vivo) | Antitumor activity | [8] |

| 54 (3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione) | KHT Tumor Model (in vivo) | Antitumor activity | [8] |

| Quinoline-Chalcone derivative 12e | MGC-803 | IC₅₀ = 1.38 µM | [9] |

| Quinoline-Chalcone derivative 12e | HCT-116 | IC₅₀ = 5.34 µM | [9] |

| Quinoline-Chalcone derivative 12e | MCF-7 | IC₅₀ = 5.21 µM | [9] |

| Eugenol-1,2,3-triazole derivative 9 | MDA-MB-231 | IC₅₀ = 6.91 µM | [10] |

| Eugenol-1,2,3-triazole derivative 9 | MCF-7 | IC₅₀ = 3.15 µM | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, some general principles can be inferred from related compounds.

Enzyme Inhibition

The strained cyclopropane ring can act as a reactive pharmacophore, leading to the irreversible inhibition of enzymes. For example, (methylenecyclopropane)acetyl-CoA is known to inactivate acyl-CoA dehydrogenases, a mechanism relevant to the toxicity of hypoglycin. This suggests that derivatives of this compound could be designed as specific enzyme inhibitors.

Bioreductive Activation

For anticancer agents like the 2-cyclopropylindoloquinones, the quinone moiety can be reduced by cellular reductases, particularly under hypoxic conditions, to form a reactive hydroquinone or semiquinone radical. These reduced species can then alkylate DNA or other macromolecules, leading to cell death. The presence of the cyclopropyl group can enhance this activity, potentially through radical ring-opening reactions that contribute to the overall cytotoxicity.[8]

Visualizing Synthetic and Logical Pathways

To better illustrate the relationships between the synthesized compounds and their applications, the following diagrams are provided.

Caption: Synthetic pathway for stable cycloprop-2-ene carboxylic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Computational Analysis of Ethyl 2-Cyclopropylideneacetate Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Stability

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like ethyl 2-cyclopropylideneacetate, multiple conformations, or spatial arrangements of atoms, can exist due to rotation around single bonds. Each of these conformers possesses a distinct energy level, and the relative population of these conformers at equilibrium is governed by the principles of thermodynamics. A thorough understanding of the conformational landscape and the relative stabilities of different conformers is crucial for predicting a molecule's reactivity, its interaction with biological targets, and its overall behavior in various environments.

Computational chemistry provides a powerful toolkit for exploring the potential energy surface (PES) of a molecule, identifying stable conformers (local minima on the PES), and determining the energy barriers that separate them. This in-silico approach allows for a detailed investigation of molecular stability at a fraction of the cost and time of experimental methods.

Key Conformational Features of this compound

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:

-

τ1: The dihedral angle defined by the C=C-C=O linkage. Rotation around the C-C single bond determines the orientation of the ester group relative to the cyclopropylidene moiety.

-

τ2: The dihedral angle defined by the C-O-C-C linkage within the ethyl ester group. Rotation around the C-O bond influences the spatial disposition of the terminal ethyl group.

Based on established principles of steric hindrance and electronic interactions observed in similar α,β-unsaturated esters and cyclopropylidene systems, we can hypothesize the existence of several key conformers. The most significant of these are likely to be the s-trans and s-cis isomers arising from rotation around the C-C single bond (τ1), each of which will have multiple sub-conformers due to the rotation of the ethyl group (τ2).

Proposed Computational Methodology

A rigorous computational study of this compound stability would typically involve the following steps, as illustrated in the workflow diagram below.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic or stochastic conformational search. A common approach is to perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ1 and τ2) in discrete steps (e.g., every 30 degrees) and performing a low-level geometry optimization at each step.

Geometry Optimization

Each of the unique conformers identified in the initial search must then be subjected to a full geometry optimization using a more accurate level of theory. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for this purpose in conjunction with a suitable basis set, for instance, 6-31G(d,p) or larger. This process locates the nearest local minimum on the potential energy surface for each starting geometry.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed for each optimized structure. This serves two critical purposes:

-

Characterization of Stationary Points: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K).

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a larger Pople-style basis set like 6-311+G(2d,p) or a correlation-consistent basis set like aug-cc-pVTZ).

Analysis of Results

The final step involves a thorough analysis of the computed data to determine the relative stabilities of the conformers, the rotational energy barriers between them, and their predicted equilibrium populations based on the Boltzmann distribution.

Visualizing the Computational Workflow and Conformational Relationships

To provide a clearer understanding of the process and the expected outcomes, the following diagrams have been generated using the Graphviz DOT language.

Caption: A flowchart illustrating the typical workflow for a computational study of molecular stability.

Caption: A simplified potential energy surface diagram showing the relationship between key conformers.

Quantitative Data Summary (Hypothetical)

The following table summarizes the kind of quantitative data that would be generated from a computational study as described above. The values presented here are hypothetical and serve as an illustration of the expected results.

| Conformer | Dihedral Angle τ1 (C=C-C=O) | Dihedral Angle τ2 (C-O-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Boltzmann Population (%) |

| s-trans (anti) | ~180° | ~180° | 0.00 | - | 75.2 |

| s-trans (gauche) | ~180° | ~60° | 0.85 | 1.5 | 20.1 |

| s-cis (anti) | ~0° | ~180° | 2.50 | - | 3.5 |

| s-cis (gauche) | ~0° | ~60° | 3.20 | 1.3 | 1.2 |

| TS (s-trans ↔ s-cis) | ~90° | - | 5.50 | - | - |

Conclusion

A computational investigation into the stability of this compound, following the detailed methodology outlined in this guide, would provide invaluable insights into its conformational preferences and energetic landscape. The identification of the global minimum energy conformer, along with the relative energies and rotational barriers of other stable conformers, is fundamental for understanding and predicting the molecule's behavior. The data generated from such a study would be of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the rational design of new molecules with desired properties.

Methodological & Application

Ethyl 2-Cyclopropylideneacetate: A Versatile Building Block for the Synthesis of Complex Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyclopropylideneacetate has emerged as a highly versatile and reactive building block in organic synthesis, offering a unique combination of a strained cyclopropane ring and an electron-deficient alkene. This strained system readily participates in a variety of chemical transformations, providing efficient access to a diverse range of complex molecular architectures, including seven-membered carbocycles and functionalized cyclopropane derivatives. Its utility is particularly pronounced in the construction of scaffolds with potential biological activity, making it a valuable tool for medicinal chemists and drug development professionals.

Key Applications in Complex Molecule Synthesis

This compound serves as a precursor in several key synthetic transformations, primarily cycloaddition and conjugate addition reactions. These reactions leverage the inherent ring strain and electrophilicity of the molecule to construct intricate molecular frameworks.

Nickel-Catalyzed Cycloaddition Reactions

One of the most powerful applications of this compound is its participation in nickel-catalyzed cycloaddition reactions, particularly [3+2+2] and [4+3+2] cycloadditions. These reactions allow for the rapid assembly of complex cyclic systems, most notably seven-membered rings, which are prevalent in many natural products and pharmaceutically active compounds.